2,3-Bis(tert-butylmethylphosphino)quinoxaline
Overview
Description
2,3-Bis(tert-butylmethylphosphino)quinoxaline is a compound known for its role as a chiral ligand in various catalytic processes. It is an air-stable, C2-symmetric P-stereogenic phosphine ligand, which makes it highly valuable in asymmetric synthesis .
Preparation Methods
The synthesis of 2,3-Bis(tert-butylmethylphosphino)quinoxaline typically involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline . This reaction yields the desired compound with high enantiomeric purity. The reaction conditions are generally mild, and the product is obtained as a solid with a melting point of 100-104°C .
Chemical Reactions Analysis
2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts.
Substitution: It can undergo substitution reactions, particularly in the presence of metal catalysts.
Hydrogenation: The compound is used in asymmetric hydrogenation reactions, where it helps achieve high enantioselectivity
Common reagents used in these reactions include rhodium complexes, arylboronic acids, and enamines . The major products formed from these reactions are often chiral compounds with high enantiomeric excess .
Scientific Research Applications
2,3-Bis(tert-butylmethylphosphino)quinoxaline has a wide range of applications in scientific research:
Biology: The compound’s role in synthesizing chiral molecules makes it valuable in the development of biologically active compounds.
Medicine: Its use in the synthesis of chiral drugs and pharmaceuticals is significant, as many drugs require high enantiomeric purity.
Mechanism of Action
The mechanism by which 2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often lead to the formation of chiral products with high enantiomeric excess .
Comparison with Similar Compounds
2,3-Bis(tert-butylmethylphosphino)quinoxaline is unique due to its air-stable nature and high enantioselectivity. Similar compounds include:
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline: Another enantiomer of the same compound.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane: A similar chiral ligand used in asymmetric synthesis.
®-BINAP: A widely used chiral ligand in asymmetric hydrogenation.
These compounds share similar applications but differ in their specific structures and the types of reactions they facilitate.
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBLHZZDMCPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209371 | |
Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959705-18-1, 866081-62-1, 1107608-80-9 | |
Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959705-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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